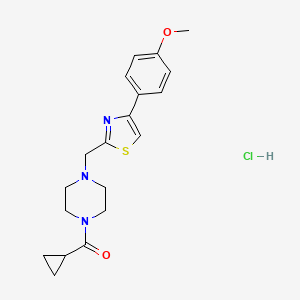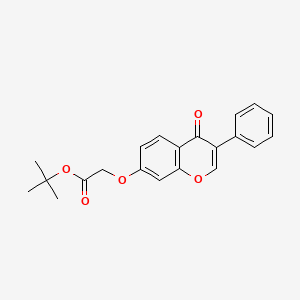
Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 has been found to inhibit the activity of the transcription factor nuclear factor kappa B (NF-κB), which plays a key role in the regulation of inflammation, immune responses, and cell survival.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate involves the reaction of tert-butyl 2-hydroxyacetate with 4-oxo-3-phenylchromene-7-carboxylic acid in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then treated with a base such as triethylamine to form the final product.
Starting Materials
Tert-butyl 2-hydroxyacetate, 4-oxo-3-phenylchromene-7-carboxylic acid, Coupling agent (DCC or EDC), Base (triethylamine)
Reaction
Step 1: Tert-butyl 2-hydroxyacetate is reacted with a coupling agent (DCC or EDC) in anhydrous conditions to form the activated ester intermediate., Step 2: 4-oxo-3-phenylchromene-7-carboxylic acid is added to the reaction mixture and stirred at room temperature for several hours to allow for coupling., Step 3: The resulting intermediate is treated with a base (triethylamine) to remove the DCC or EDC byproduct and form the final product, Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has also been found to have anti-cancer properties, as it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In addition, Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has been studied for its potential use in preventing transplant rejection and in the treatment of viral infections.
Mecanismo De Acción
Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate inhibits the activity of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammation, immune responses, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and cellular stress, and it regulates the expression of genes involved in inflammation, immune responses, and cell survival. Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate binds to the active site of the enzyme IKKβ, which is a key regulator of NF-κB activation, and inhibits its activity. This results in the inhibition of NF-κB activation and downstream gene expression.
Efectos Bioquímicos Y Fisiológicos
Inhibition of NF-κB activity by Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has been found to have a number of biochemical and physiological effects. Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the infiltration of immune cells into inflamed tissues. Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate can also inhibit the expression of adhesion molecules, which are involved in the recruitment of immune cells to inflamed tissues. In addition, Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound. However, one limitation of using Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate is that it inhibits the activity of a key regulator of NF-κB activation, which can have pleiotropic effects on cellular processes. This can make it difficult to interpret the results of experiments using Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate, as it is not always clear whether the observed effects are due to inhibition of NF-κB or other cellular processes.
Direcciones Futuras
There are several future directions for research involving Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate. One area of interest is the development of Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate derivatives that have improved pharmacokinetic properties and/or increased potency. Another area of interest is the identification of novel therapeutic applications for Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate, such as in the treatment of viral infections or in the prevention of transplant rejection. In addition, further studies are needed to better understand the pleiotropic effects of Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate on cellular processes, and to develop more specific inhibitors of NF-κB activation that can be used to dissect the role of NF-κB in various cellular processes.
Propiedades
IUPAC Name |
tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)26-19(22)13-24-15-9-10-16-18(11-15)25-12-17(20(16)23)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQWXHBIKOUNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

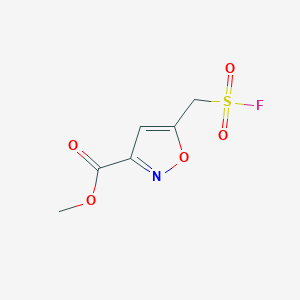
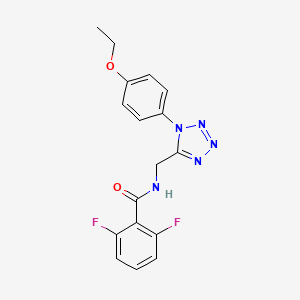
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2910137.png)
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910138.png)
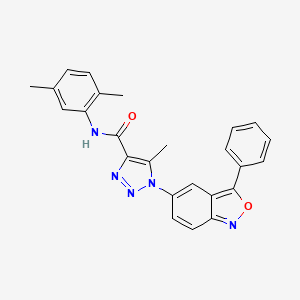
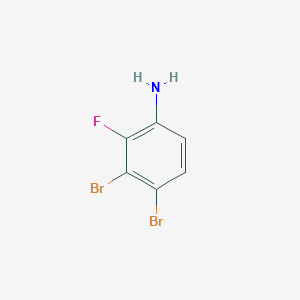
![N-(5-fluoro-2-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2910141.png)
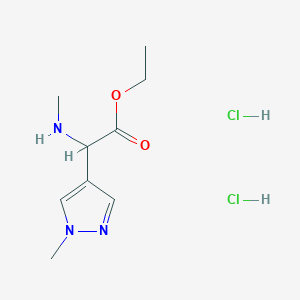
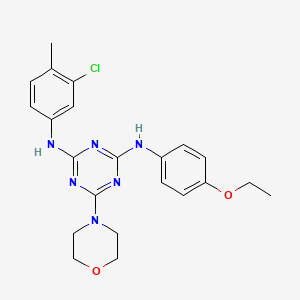
![morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone](/img/structure/B2910144.png)
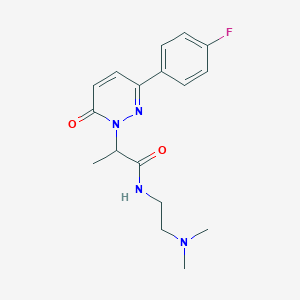
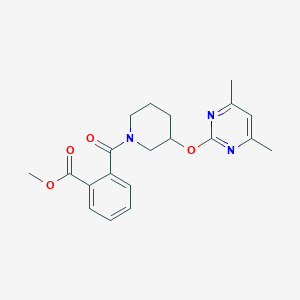
![4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2910149.png)
